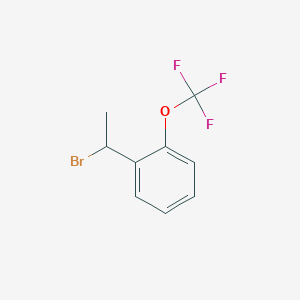
1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene involves several key steps, highlighting its chemical versatility and reactivity. For instance, treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) generates various bromophenyllithium intermediates, which can further react to yield naphthalene derivatives through aryne intermediates. These processes demonstrate the compound's role in synthesizing naphthalenes and the influence of temperature on its reactivity and isomerization behavior (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
The molecular structure of related compounds, such as bromomethyl-substituted benzenes, has been extensively studied. These studies often involve X-ray crystallography to determine precise molecular geometries and understand intermolecular interactions, such as van der Waals forces, hydrogen bonding, and halogen interactions, which are crucial for understanding the chemical behavior of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene and its derivatives (Arockia Samy & Alexander, 2012).
科学的研究の応用
Aryne Chemistry and Organic Synthesis
A significant application of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene is in the synthesis of naphthalenes and naphthols through aryne chemistry. The compound, upon treatment with lithium diisopropylamide (LDA), generates intermediates that can be trapped or isomerized to afford various phenyllithiums. These intermediates are crucial for the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, which can undergo further transformations to produce trifluoromethoxy-1-naphthols or brominated derivatives. These reactions showcase the compound's utility in constructing complex aromatic structures, essential for materials science and pharmaceutical development (Schlosser & Castagnetti, 2001).
Benzylation of Alcohols
Another application is in the benzylation of alcohols, where 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene, among other compounds, has been used to convert alcohols into benzyl ethers. This transformation is crucial for protecting alcohol functionalities during synthetic procedures, highlighting the compound's role in facilitating complex organic synthesis and modification of molecules for drug discovery and development processes (Poon & Dudley, 2006).
Organometallic Synthesis
The compound also serves as a starting material for the synthesis of organometallic compounds. For instance, its derivatives have been synthesized through palladium-catalyzed cross-coupling reactions, characterizing their electrochemical properties to explore their potential in electronic and photovoltaic applications. This underscores the compound's relevance in creating materials with novel electronic properties for use in technology and renewable energy sectors (Fink et al., 1997).
Radical Addition Reactions
Additionally, 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene participates in radical addition reactions. These reactions are fundamental in constructing carbon-carbon bonds, a critical step in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The ability to engage in such reactions highlights the compound's versatility and utility in organic synthesis, enabling the creation of a wide array of complex molecules (Yorimitsu et al., 2001).
特性
IUPAC Name |
1-(1-bromoethyl)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6(10)7-4-2-3-5-8(7)14-9(11,12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDPEHNTQROBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)
![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)
![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)
![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)



![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)
![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)